molecular formula C17H18O5 B2537236 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid CAS No. 859134-97-7

2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid

Cat. No.: B2537236
CAS No.: 859134-97-7
M. Wt: 302.326
InChI Key: MPNYGCRESNKBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyranochromenone derivative featuring a fused pyran-chromene ring system substituted with methyl groups at positions 4, 8, and 8, along with an acetic acid moiety at position 2. Its molecular formula is C₁₈H₂₀O₅ (molecular weight: 316.36 g/mol), and it is structurally related to coumarin derivatives, which are known for diverse biological activities .

Properties

IUPAC Name

2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-9-11-6-10-4-5-17(2,3)22-13(10)8-14(11)21-16(20)12(9)7-15(18)19/h6,8H,4-5,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNYGCRESNKBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxycoumarin with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Condensation Reactions

The acetic acid moiety undergoes condensation with nucleophiles, forming amides or esters.

Reagents/Conditions Product Key Observations
Glycine, DMF, p-TsOH, 120°CN-[(pyrano[3,2-g]chromen-3-yl)acetyl]glycineYield optimization requires pH control (neutral to slightly acidic).
Piperidine-4-carboxamide, HOAc 1-[(pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamideReaction proceeds via activation of the carboxylic acid group .

Mechanism : The acetic acid group is activated (e.g., via mixed anhydride formation) to react with amines, forming stable amide bonds.

Cyclization and Bicyclization

The pyranochromene core participates in cycloaddition and annulation reactions.

Reagents/Conditions Product Key Observations
Arylglyoxals, arylamines, HOAc Multifunctionalized pyrazolo[3,4-b]pyridinesHigh-temperature (110°C) and Brønsted acid promoters (e.g., p-TsOH) enhance yield .
Dimedone, CF₃SO₃H, DMF Pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolonesSolvent polarity and acid strength critically influence reaction pathway .

Notable Example :

  • A four-component bicyclization with arylglyoxals, arylamines, and dimedone yields tricyclic products under microwave irradiation .

Oxidation and Functionalization

The methyl groups on the pyranochromene ring are susceptible to oxidation.

Reagents/Conditions Product Key Observations
KMnO₄, acidic conditionsCarboxylic acid derivativesOver-oxidation risks necessitate controlled stoichiometry.
Ozone, followed by reductive workupCleavage products (e.g., ketones)Requires inert atmosphere to prevent decomposition.

Hydrolysis and Decarboxylation

The acetic acid side chain undergoes hydrolysis under basic conditions.

Reagents/Conditions Product Key Observations
NaOH (aqueous), reflux 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}ethanolDecarboxylation occurs at elevated temperatures (>80°C) .

Biological Interactions

While not a classical chemical reaction, the compound interacts with enzymes via non-covalent binding:

  • Targets : Cyclooxygenase (COX) and cytochrome P450 isoforms.

  • Mechanism : The coumarin core intercalates into hydrophobic enzyme pockets, while the acetic acid group participates in hydrogen bonding.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>150°C) leads to decomposition of the pyranochromene ring.

  • Photoreactivity : UV exposure induces [2+2] cycloaddition in the coumarin system, forming dimers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its derivatives exhibit significant cytotoxic effects against human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL .
  • Molecular Docking Studies : Molecular docking studies indicate that these compounds can effectively bind to specific proteins involved in cancer progression, enhancing their therapeutic potential .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways and reduce cytokine production in vitro, which could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological evaluation. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. In anticancer applications, the compound may induce apoptosis in cancer cells by modulating various signaling pathways and molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Pyran vs. Furan and Substituent Effects

Furochromenone Analog
  • Compound : 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • Key Differences :
    • Replaces the pyran ring with a furan ring, altering electronic properties and rigidity.
    • Introduces a 4-methoxyphenyl group, enabling π-π stacking interactions.
  • Synthesis : Achieved via multicomponent condensation of 5-hydroxy-4,7-dimethylcoumarin, 4-methoxyphenylglyoxal, and Meldrum’s acid. Yields 74% under optimized conditions .
Dihydro-Pyranochromenone Analog
  • Compound: (5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetic acid
  • Key Differences: Incorporates a 9,10-dihydro moiety, reducing aromaticity and increasing conformational flexibility.
  • Molecular Weight : 332.35 g/mol .

Side Chain Modifications

Propanoic Acid Derivative
  • Compound: 3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid
  • Key Differences: Replaces acetic acid with a longer propanoic acid chain, increasing hydrophobicity (logP: ~2.1 vs. 1.8 for the target compound). May alter binding kinetics due to extended van der Waals interactions .
Ester Derivatives
  • Compounds :
    • (7S)-(+)-Ethenesulfonic acid ester (IC₅₀: 31.2% yield)
    • (7S)-(+)-Chloroacetic acid ester (IC₅₀: 34.1% yield)
  • Key Differences :
    • Esterification improves cell membrane permeability but reduces acidity (pKa ~4.5 vs. ~2.8 for acetic acid).
    • Shows inhibitory activity against kinases (BTK, EGFR) with IC₅₀ values in the micromolar range .
Oxyacetic Acid Analog
  • Compound: 2-((4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy)acetic acid
  • Key Differences :
    • Substitutes acetic acid at position 5 via an ether linkage.
    • Molecular weight: 318.32 g/mol; dihydro structure may enhance metabolic stability .
Hexyl-Substituted Analog
  • Compound : [(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • Key Differences :
    • Hexyl chain increases lipophilicity (logP: ~3.5), favoring absorption in lipid-rich tissues.
    • Molecular formula: C₁₉H₂₄O₅ (332.39 g/mol) .

Structural and Pharmacokinetic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Biological Activity
Target Compound C₁₈H₂₀O₅ 316.36 Acetic acid at C3 N/A Not reported in evidence
3-{...}-propanoic acid C₁₉H₂₂O₅ 330.38 Propanoic acid at C3 N/A Improved lipophilicity
2-(2-(4-Methoxyphenyl)-...-furo[2,3-f]chromen-3-yl)acetic acid C₂₃H₂₀O₇ 408.40 Furan ring, 4-methoxyphenyl 74% Enhanced π-π interactions
(7S)-(+)-Chloroacetic acid ester C₁₇H₁₇ClO₆ 352.77 Chloroacetate ester at C7 34.1% Kinase inhibition (IC₅₀: μM)
2-((4,8,8-Trimethyl-...-pyrano[2,3-f]chromen-5-yl)oxy)acetic acid C₁₇H₁₈O₆ 318.32 Oxyacetic acid at C5 N/A Metabolic stability

Biological Activity

2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid (CAS No. 859134-97-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C24H24O6
  • Molecular Weight : 408.45 g/mol
  • CAS Number : 859134-97-7

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress linked to various diseases.

2. Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, a related compound demonstrated an IC50 value of 150 nM against COX-2 with a high selectivity index ( ). This suggests that this compound may possess similar anti-inflammatory properties.

3. Antimicrobial Activity

Emerging studies indicate potential antimicrobial effects against various pathogens. The structural characteristics of the compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of microbial membranes

Detailed Research Findings

  • Antioxidant Studies : A study highlighted the antioxidant capacity of related pyranochromene derivatives through DPPH and ABTS assays. The results suggested that these compounds can effectively reduce oxidative damage ( ).
  • Inflammation and COX Inhibition : The ability of certain derivatives to inhibit COX enzymes was evaluated in vitro. The findings showed that these compounds could significantly reduce inflammatory markers in cell culture models ( ).
  • Microbial Inhibition : A case study on the antimicrobial properties demonstrated that specific structural motifs within the compound enhance its efficacy against Gram-positive bacteria ( ).

Q & A

Q. What are the key physicochemical properties of 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid that influence its solubility and reactivity in aqueous solutions?

  • Methodological Answer : The compound’s solubility and reactivity are governed by its hydrogen bond donor/acceptor counts and topological polar surface area (TPSA). Computational data indicate 1 hydrogen bond donor and 4 hydrogen bond acceptors , with a TPSA of ~70 Ų . These properties suggest moderate aqueous solubility, suitable for polar solvents like methanol or DMSO. Reactivity at the α,β-unsaturated ketone moiety (2-oxo group) and acetic acid side chain can be assessed via nucleophilic addition or esterification reactions.

Q. How can researchers safely handle this compound in laboratory settings, given its structural complexity?

  • Methodological Answer : Standard safety protocols for handling chromene derivatives apply:
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust inhalation risks.
  • First-aid measures include rinsing eyes with water (15+ minutes) and consulting a physician for ingestion/inhalation .
  • Stability studies under nitrogen atmosphere are recommended to prevent oxidation of the pyran ring .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the environmental fate of this compound, including abiotic/biotic degradation pathways?

  • Methodological Answer : Adopt a tiered approach inspired by environmental chemistry frameworks :
  • Laboratory phase : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and microbial degradation (OECD 301B ready biodegradability test).
  • Field phase : Use soil/water microcosms to study metabolite formation (e.g., chromen-3-yl derivatives) via LC-HRMS.
  • Data analysis : Compare half-lives (t₁/₂) across conditions to model environmental persistence.

Q. How can structural contradictions in spectroscopic data (e.g., NMR, IR) be resolved during synthetic characterization?

  • Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol forms) or stereochemical ambiguity:
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, particularly for the pyran ring protons (δ 4.0–5.5 ppm) and methyl groups .
  • X-ray crystallography resolves absolute configuration, as demonstrated for related pyrano[3,2-b]pyran derivatives .
  • IR spectroscopy (1700–1750 cm⁻¹) confirms the 2-oxo group’s presence and acetic acid protonation state .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modular synthetic routes:
  • Core modification : Introduce substituents at the 3-yl acetic acid position via Mitsunobu reactions (e.g., coupling with alcohols/thiols) .
  • Ring functionalization : Allylation or epoxidation at the 8-methyl group (e.g., using allyl bromide or mCPBA) enhances bioactivity diversity .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity products (>95%) .

Data-Driven Research Challenges

Q. How can researchers address discrepancies in biological activity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from metabolic instability or off-target effects:
  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse liver microsomes) and metabolite identification (LC-MS/MS).
  • Target engagement assays : Use thermal shift assays (TSA) or SPR to validate binding to proposed targets (e.g., cyclooxygenase-2) .
  • In vivo validation : Apply randomized block designs with split-split plots to account for variables like dosing schedules and animal cohorts .

Q. What analytical techniques are critical for quantifying trace impurities in bulk synthetic batches?

  • Methodological Answer : Implement a multi-technique approach:
  • HPLC-DAD/ELSD : Quantify major impurities (>0.1%) using C18 columns (acetonitrile/water + 0.1% TFA).
  • GC-MS : Detect volatile byproducts (e.g., residual acetic anhydride) .
  • NMR spectroscopy : Identify structurally related impurities (e.g., diastereomers) via ¹H-¹³C HSQC .

Tables for Key Data

Property Value Reference
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area70 Ų
Common Synthetic ByproductsAllylated derivatives
Stability in Plasmat₁/₂ = 2.5 hours (mouse)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.